

Spectroscopic and Structural Elucidation of Lyciumamide B: A Technical Guide

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Compound of Interest

Compound Name: *Lyciumamide B*

Cat. No.: *B12428544*

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Introduction

Lyciumamide B, a phenolic amide isolated from the fruits of *Lycium barbarum*, has been a subject of structural investigation. Initially reported with a unique and unusual chemical structure, recent studies have led to a significant revision of its molecular architecture. This guide provides a comprehensive overview of the spectroscopic data that established the revised structure of **Lyciumamide B**, now identified as the known natural product, grossamide. This document serves as a technical resource, presenting detailed NMR and mass spectrometry data, experimental protocols, and logical workflows for the structural elucidation of this class of compounds.

Structural Revision of Lyciumamide B

Initial structural determination of **Lyciumamide B** proposed a novel dimeric phenolic amide. However, a 2022 study re-examined the spectroscopic data and concluded that the originally proposed structure was incorrect. Through careful analysis of 1D and 2D NMR data and comparison with known compounds, it was demonstrated that **Lyciumamide B** is identical to grossamide. This revision highlights the importance of rigorous spectroscopic analysis in natural product chemistry.

Spectroscopic Data

The structural confirmation of **Lyciumamide B** as grossamide is based on the following spectroscopic data. The molecular formula of **Lyciumamide B** is C₃₆H₃₆N₂O₈, with a molecular weight of 624.68 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for **Lyciumamide B** (grossamide) were acquired in methanol-d₄ (CD₃OD) on a 500 MHz spectrometer for proton NMR and a 125 MHz spectrometer for carbon NMR. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data of **Lyciumamide B** (Grossamide) in CD₃OD (500 MHz)

Position	δ (ppm)	Multiplicity	J (Hz)
2	7.14	d	1.9
5	6.81	d	8.1
6	7.01	dd	8.1, 1.9
7	7.42	d	15.7
8	6.51	d	15.7
1'	-	-	-
2', 6'	7.09	d	8.5
3', 5'	6.71	d	8.5
7'	3.49	t	7.1
8'	2.78	t	7.1
2''	6.85	s	
5''	6.65	d	8.0
6''	6.75	d	8.0
7''	5.58	d	8.8
8''	4.24	d	8.8
2'''	6.99	d	1.8
5'''	6.78	d	8.1
6'''	6.88	dd	8.1, 1.8
7'''	3.48	t	7.0
8'''	2.77	t	7.0
3-OCH ₃	3.88	s	
3''-OCH ₃	3.83	s	

Table 2: ¹³C NMR Data of **Lyciumamide B** (Grossamide) in CD₃OD (125 MHz)

Position	δ (ppm)
1	127.8
2	111.7
3	149.2
4	149.9
5	116.5
6	123.3
7	142.9
8	119.5
9	169.4
1'	131.6
2', 6'	130.8
3', 5'	116.4
4'	157.0
7'	42.6
8'	36.1
1''	129.4
2''	115.1
3''	146.9
4''	148.8
5''	116.6
6''	120.3
7''	88.9
8''	58.1

9"	175.8
1"	131.5
2", 6"	130.7
3", 5"	116.3
4"	156.9
7"	42.5
8"	36.0
3-OCH ₃	56.5
3"-OCH ₃	56.4

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule. For **Lyciumamide B** (grossamide), the expected protonated molecule $[M+H]^+$ would have a calculated m/z that corresponds to the molecular formula $C_{36}H_{37}N_2O_8^+$.

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. While specific fragmentation data for grossamide is not readily available in the cited literature, the general fragmentation pattern for phenolic amides involves cleavage of the amide bond. For grossamide, this would likely result in the formation of feruloyl and tyramine-related fragment ions.

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of phenolic amides like **Lyciumamide B**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of the purified compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD). A small amount of a reference

standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

- **Instrumentation:** NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 500 MHz or 600 MHz instrument.
- **^1H NMR Acquisition:** One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay that allows for quantitative analysis if needed.
- **^{13}C NMR Acquisition:** One-dimensional carbon NMR spectra are acquired with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **2D NMR Experiments:** To establish connectivity and spatial relationships, a suite of 2D NMR experiments is performed, including:
 - **COSY (Correlation Spectroscopy):** To identify proton-proton spin-spin coupling networks.
 - **HSQC (Heteronuclear Single Quantum Coherence):** To correlate protons with their directly attached carbons.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy):** To determine the spatial proximity of protons, which aids in stereochemical assignments.

Mass Spectrometry (MS)

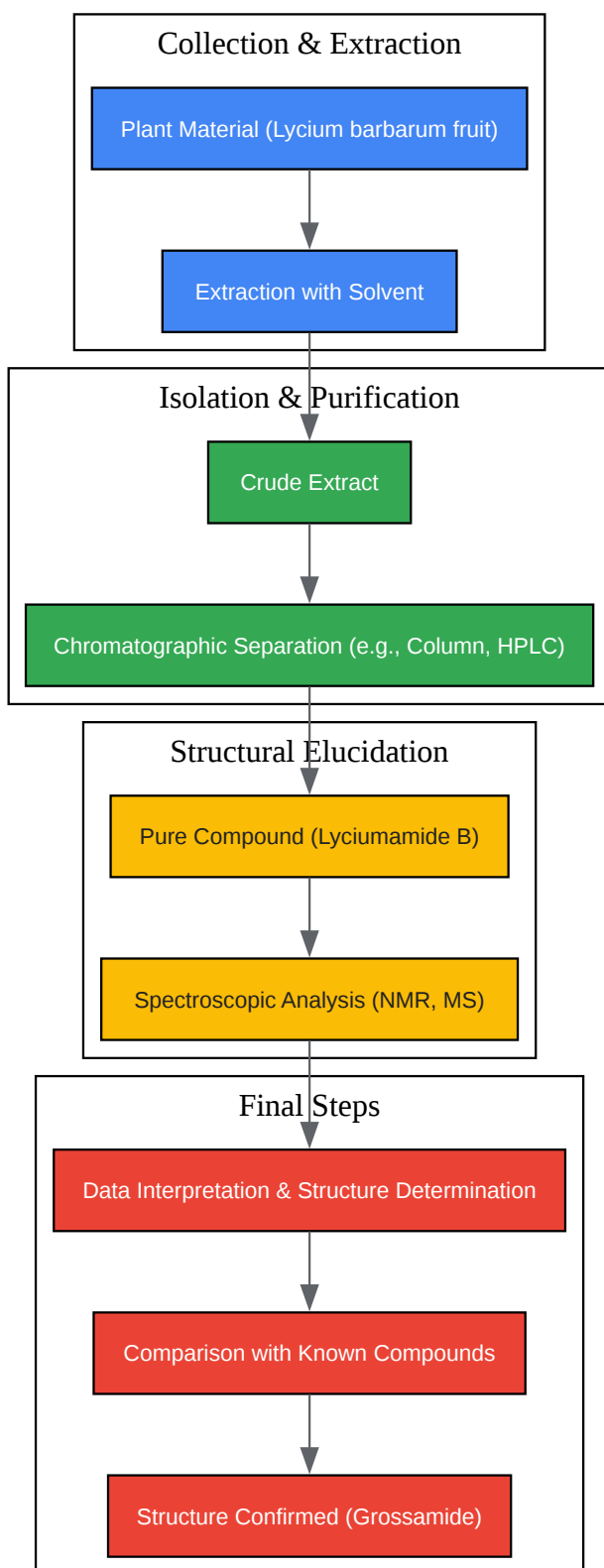
- **Sample Preparation:** A dilute solution of the purified compound is prepared in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
- **Instrumentation:** Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

- Chromatography: The sample is injected onto a reverse-phase HPLC column (e.g., C18) and eluted with a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of formic acid.
- Mass Spectrometry Acquisition:
 - Full Scan MS: The instrument is set to acquire mass spectra over a defined m/z range to detect the protonated molecular ion $[M+H]^+$. The high-resolution capability allows for the determination of the accurate mass and, subsequently, the elemental composition.
 - Tandem MS (MS/MS): A data-dependent acquisition mode is often used, where the instrument automatically selects the most intense ions from the full scan MS for fragmentation. The precursor ion (e.g., the $[M+H]^+$ of grossamide) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed, providing structural information.

Visualization of Workflows

Natural Product Identification Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Lyciumamide B**.

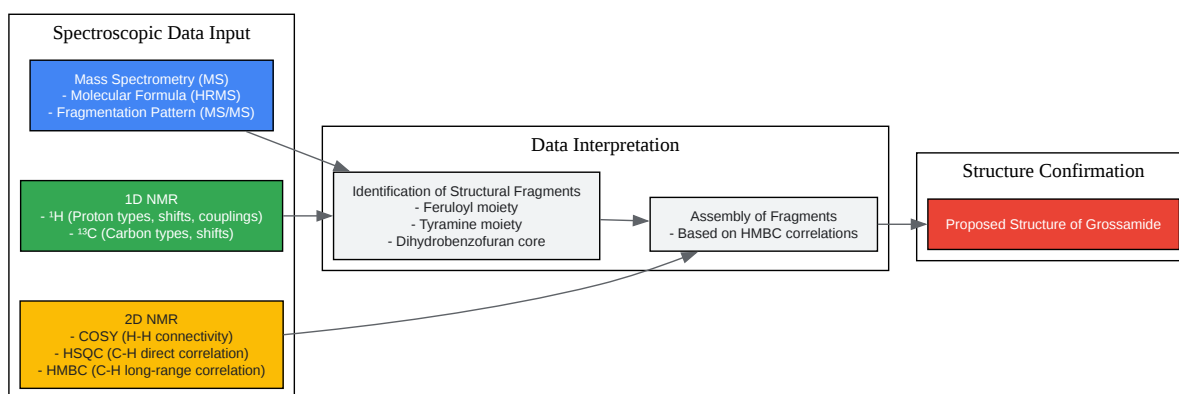


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General workflow for natural product identification.

Spectroscopic Data Integration for Structure Elucidation

The following diagram illustrates how the different spectroscopic data streams are integrated to determine the final structure of **Lyciumamide B** (grossamide).



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Integration of spectroscopic data for structure elucidation.

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